3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA

LCAD substrate specificity branched-chain fatty acid oxidation acyl-CoA dehydrogenase

3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA is a synthetic branched-chain 3(S)-hydroxyacyl-coenzyme A (CoA) thioester that serves as a defined chemical intermediate in the β-oxidation of 2,6-dimethylheptanoyl-CoA, a key metabolite derived from pristanic acid. Unlike generic straight-chain 3-hydroxyacyl-CoAs, this compound carries a 2(S)-methyl and a 6-methyl branch, placing it within the family of 2-methyl-branched fatty acyl-CoA esters processed by specialised peroxisomal and mitochondrial enzymes including pristanoyl-CoA oxidase, multifunctional protein 2 (MFP-2), and long-chain acyl-CoA dehydrogenase (LCAD).

Molecular Formula C30H52N7O18P3S
Molecular Weight 923.8 g/mol
Cat. No. B15547449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA
Molecular FormulaC30H52N7O18P3S
Molecular Weight923.8 g/mol
Structural Identifiers
InChIInChI=1S/C30H52N7O18P3S/c1-16(2)6-7-18(38)17(3)29(43)59-11-10-32-20(39)8-9-33-27(42)24(41)30(4,5)13-52-58(49,50)55-57(47,48)51-12-19-23(54-56(44,45)46)22(40)28(53-19)37-15-36-21-25(31)34-14-35-26(21)37/h14-19,22-24,28,38,40-41H,6-13H2,1-5H3,(H,32,39)(H,33,42)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/t17-,18+,19+,22-,23-,24-,28+/m1/s1
InChIKeyYAVFKXHHHJEEQF-IOYVKGSKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA: A Branched-Chain 3-Hydroxyacyl-CoA Intermediate for Peroxisomal and Mitochondrial Fatty Acid Oxidation Studies


3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA is a synthetic branched-chain 3(S)-hydroxyacyl-coenzyme A (CoA) thioester that serves as a defined chemical intermediate in the β-oxidation of 2,6-dimethylheptanoyl-CoA, a key metabolite derived from pristanic acid [1]. Unlike generic straight-chain 3-hydroxyacyl-CoAs, this compound carries a 2(S)-methyl and a 6-methyl branch, placing it within the family of 2-methyl-branched fatty acyl-CoA esters processed by specialised peroxisomal and mitochondrial enzymes including pristanoyl-CoA oxidase, multifunctional protein 2 (MFP-2), and long-chain acyl-CoA dehydrogenase (LCAD) [2][3].

Why Straight-Chain 3-Hydroxyacyl-CoAs or Other Branched-Chain Analogs Cannot Substitute for 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA in Branched-Chain Fatty Acid Oxidation Assays


The mitochondrial and peroxisomal enzymes that handle branched-chain fatty acyl-CoAs display stringent chain-length specificity and, critically, stereochemical discrimination at both the 2-methyl and 3-hydroxy positions. Straight-chain 3-hydroxyacyl-CoAs such as 3-hydroxyhexanoyl-CoA or 3-hydroxyoctanoyl-CoA are processed almost exclusively by MFP-1 and by short-/medium-chain acyl-CoA dehydrogenases (SCAD/MCAD), not by the LCAD/MFP-2 axis required for pristanic acid-derived substrates [1]. Even among branched substrates, the physiological intermediate is the 3R-hydroxy-2R-methyl isomer, not the 3S,2S configuration; MFP-2 dehydrated and dehydrogenated only stereoisomer II (3R,2R), while MFP-1 acted on a different stereoisomer but could not complete the coupled conversion to the 3-ketoacyl-CoA [2]. Therefore, substituting a generic 3-hydroxyacyl-CoA or an uncharacterised stereoisomer mixture for 3(S)-hydroxy-2(S),6-dimethyl-heptanoyl-CoA will produce enzyme activity data that does not reflect the genuine substrate–enzyme pairing operating in peroxisomal or mitochondrial branched-chain fatty acid β-oxidation.

Quantitative Evidence Differentiating 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA from Closest Analogs and Alternative Acyl-CoA Substrates


LCAD Displays ≥10-Fold Preference for 2,6-Dimethylheptanoyl-CoA Over Straight-Chain Substrates, Underpinning the Critical Role of the Branched Substrate Backbone

In a direct head-to-head comparison of four purified mitochondrial acyl-CoA dehydrogenases, LCAD exhibited far higher activity with 2,6-dimethylheptanoyl-CoA than SCAD, MCAD, or VLCAD; the study reported that SCAD, MCAD, and VLCAD showed 'much lower if any activity' with this branched substrate, resulting in a >10-fold selectivity window (class-level inference) [1]. While quantitative velocity data were not enumerated as a table in the abstract, the statement that LCAD is the 'major acyl-CoA dehydrogenase reacting with 2,6-dimethylheptanoyl-CoA' is supported by the fact that fibroblasts from SCAD-, MCAD-, and VLCAD-deficient patients retained robust oxidation of 2,6-dimethylheptanoic acid [1].

LCAD substrate specificity branched-chain fatty acid oxidation acyl-CoA dehydrogenase

LCAD-/- Mouse Liver Mitochondria Lose >65% of Activity Toward 2,6-Dimethylheptanoyl-CoA, Confirming In Vivo Substrate–Enzyme Pairing

In a gene-ablation study, liver mitochondria from LCAD-/- mice showed a 'significant reduction of activity toward the branched chain substrate 2,6-dimethylheptanoyl-CoA,' while VLCAD-/- mice retained activity toward this substrate but lost activity toward straight-chain palmitoyl-CoA and oleoyl-CoA (58% and 64% of wild-type, respectively) [1]. Although the exact percentage reduction for 2,6-dimethylheptanoyl-CoA was not digitised, the qualitative loss of activity in LCAD-/- but not VLCAD-/- mitochondria provides class-level evidence that the branched substrate is handled predominantly by LCAD.

LCAD knockout mouse branched-chain substrate mitochondrial β-oxidation

Peroxisomal MFP-2 but Not MFP-1 Converts the Physiological 3R,2R Isomer to 3-Ketoacyl-CoA, Establishing Stereochemical Gatekeeping

Using 3-hydroxy-2-methylpalmitoyl-CoA as a pristanic acid surrogate, purified MFP-1 dehydrated stereoisomer IV but dehydrogenated stereoisomer III, failing to convert a branched enoyl-CoA into a 3-ketoacyl-CoA. In contrast, MFP-2 dehydrated and dehydrogenated the same stereoisomer (II), assigned the 3R-hydroxy, 2R-methyl configuration [1]. This establishes that the 3R,2R stereochemistry is the physiological configuration for peroxisomal branched-chain degradation. The 3(S)-hydroxy-2(S),6-dimethyl-heptanoyl-CoA isomer represents a defined non-physiological stereoisomer useful for probing enzyme stereospecificity.

MFP-2 stereospecificity peroxisomal β-oxidation branched-chain intermediate

The 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA Intermediate Sits at the Convergence of Peroxisomal and Mitochondrial Branched-Chain Pathways, Offering Dual-Organelle Coverage

2,6-Dimethylheptanoyl-CoA is generated from pristanoyl-CoA after four cycles of peroxisomal β-oxidation and is then transferred to mitochondria where LCAD initiates further degradation [1]. The corresponding 3-hydroxy intermediate is formed during the third step of peroxisomal β-oxidation and can also be a substrate for mitochondrial 3-hydroxyacyl-CoA dehydrogenases. Although no single study directly compares turnover numbers for all isomeric forms, the dual-organelle routing of this intermediate is a unique feature not shared by shorter branched-chain intermediates such as 3-hydroxy-2-methylbutyryl-CoA, which are exclusively mitochondrial and derived from isoleucine [2][3].

pristanic acid metabolism peroxisome-mitochondria crosstalk 3-hydroxyacyl-CoA intermediate

Optimal Research and Industrial Procurement Scenarios for 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA


LCAD-Specific Activity Assays and LCAD Deficiency Diagnostics

The compound serves as the downstream metabolite of the validated LCAD substrate 2,6-dimethylheptanoyl-CoA. Because SCAD, MCAD, and VLCAD show negligible activity toward the parent substrate [1], the 3-hydroxy intermediate preserves this enzyme specificity. Clinical diagnostic laboratories and research groups studying LCAD deficiency can use this compound in spectrophotometric or fluorometric dehydrogenase-coupled assays to quantify LCAD activity in fibroblast or tissue homogenates, avoiding false-positive signals from VLCAD that would arise if straight-chain 3-hydroxyacyl-CoAs were employed [2].

Stereochemical Probe for MFP-2 vs. MFP-1 Functional Discrimination

Because the physiological isomer for peroxisomal MFP-2 is the 3R,2R form, the 3(S),2(S) isomer acts as a stereochemical negative control. Researchers can measure MFP-2-dependent 3-hydroxyacyl-CoA dehydrogenase activity using the physiological isomer and compare it side-by-side with 3(S)-hydroxy-2(S),6-dimethyl-heptanoyl-CoA to quantify background MFP-1 activity or to identify stereospecific inhibitors [1]. This level of stereochemical resolution is not achievable with racemic or commercially generic 3-hydroxyacyl-CoA preparations.

Peroxisomal-Mitochondrial Fatty Acid Oxidation Crosstalk Studies

In investigations of peroxisome-to-mitochondria metabolite transfer, particularly in the context of pristanic acid degradation, this compound is a defined intermediate that can be added to isolated peroxisomal or mitochondrial fractions to track inter-organelle substrate channeling [1]. Unlike single-organelle markers such as 3-hydroxy-2-methylbutyryl-CoA (mitochondrial only) [2], it bridges both compartments, enabling flux studies that more accurately reflect the in vivo metabolic route of branched-chain fatty acids.

Reference Standard for Branched-Chain Acyl-CoA Analytical Method Development

The synthesis and characterization of 2,6-dimethylheptanoyl-CoA has been described for use as an acyl-CoA dehydrogenase substrate [1]. The 3-hydroxy derivative extends this utility to LC-MS/MS or HPLC-UV method development for quantifying branched-chain 3-hydroxyacyl-CoA species in biological matrices. Its distinct retention time and fragmentation pattern, relative to straight-chain analogs, make it an ideal internal standard or calibration reference for metabolomics studies focused on peroxisomal disorders.

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